Product packaging for 2-(6-Methoxy-2-naphthyl)-2-pentanol(Cat. No.:)

2-(6-Methoxy-2-naphthyl)-2-pentanol

Cat. No.: B8003376
M. Wt: 244.33 g/mol
InChI Key: OEIVZPHARQEIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Context and Significance of Naphthyl-containing Alcohols in Organic Chemistry

The naphthalene (B1677914) scaffold is a versatile and extensively explored platform in medicinal chemistry. cnreagent.com Its rigid, aromatic, and conjugated system is a feature of many compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. sigmaaldrich.comcnreagent.com A number of drugs approved by the FDA contain the naphthalene moiety, such as Naproxen, Nabumetone (B1676900), and Propranolol, highlighting its importance in drug discovery. cnreagent.com

The alcohol functional group, specifically the hydroxyl (-OH) group, plays a critical role in the properties of molecules in medicinal chemistry. google.com The hydroxyl group can significantly influence a compound's characteristics in several ways:

Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, which can be crucial for a molecule's binding affinity and specificity to biological targets. google.comsigmaaldrich.com

Solubility: The presence of a hydroxyl group can enhance a compound's solubility, which in turn affects its bioavailability and pharmacokinetics. google.com

Synthetic Handle: Alcohols provide a reactive site for further chemical modifications, allowing chemists to fine-tune the properties of a lead compound. google.com

When combined, the naphthyl group and an alcohol functional group create a class of compounds with significant potential in organic synthesis and pharmaceutical development. For instance, intermediates in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen often involve naphthyl-containing alcohols or their precursors. google.com The synthesis of 6-Methoxy-2-naphthol, a closely related chemical, is a key starting point for many synthetic sequences. orgsyn.org

Overview of Research Areas Pertaining to 2-(6-Methoxy-2-naphthyl)-2-pentanol

Direct research focused exclusively on this compound is not prominent in the available scientific literature. However, its structure suggests potential relevance in several research areas, primarily as an analog or synthetic intermediate related to well-known pharmaceuticals.

The most relevant context is the metabolism of Nabumetone, a prodrug used as a non-steroidal anti-inflammatory agent. chemicalbook.com After administration, Nabumetone is converted in the liver to its primary active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). chemicalbook.comnih.gov The metabolic pathway involves several intermediate compounds. orgsyn.org While this compound is not a documented metabolite, its structure is analogous to potential precursors or related substances that could be synthesized for metabolism studies or as reference standards.

Furthermore, research into the synthesis of Naproxen (2-(6-methoxy-2-naphthyl)propionic acid) involves numerous chemical intermediates. google.comgoogle.com Synthetic routes often start from materials like 2-methoxynaphthalene (B124790) and proceed through various acylation and oxidation steps. google.comoriprobe.com The creation of structural analogs is a common practice in drug discovery to explore structure-activity relationships. Therefore, the synthesis of this compound could be a subject of research for chemists exploring alternative synthetic pathways or developing new derivatives based on the Naproxen scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O2 B8003376 2-(6-Methoxy-2-naphthyl)-2-pentanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-4-9-16(2,17)14-7-5-13-11-15(18-3)8-6-12(13)10-14/h5-8,10-11,17H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIVZPHARQEIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Enantioselective Synthesis

The enantiomers of chiral compounds can exhibit different biological activities, making their separation and analysis a crucial aspect of chemical and pharmaceutical research. rsc.orgrsc.org Chiral chromatography is a primary tool for this purpose, utilizing chiral stationary phases (CSPs) or chiral additives to the mobile phase to achieve separation. rsc.orgresearchgate.net

Enantiomeric Analysis Techniques

The determination of the enantiomeric ratio of chiral molecules is of significant scientific and industrial importance. uni-muenchen.de High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques that have been instrumental in the advancement of asymmetric synthesis and catalysis. uni-muenchen.de

High-performance liquid chromatography (HPLC) is a widely used and robust technique for chiral separations, with the chiral stationary phase (CSP) being the central component of this methodology. rsc.orgrsc.org Metal-organic frameworks (MOFs), particularly those incorporating chiral selectors, have emerged as a novel class of porous materials with significant potential in separation sciences. rsc.orgrsc.org

A γ-cyclodextrin metal-organic framework (γ-CD-MOF) has been effectively utilized as a CSP for the HPLC separation of various chiral aromatic alcohols. rsc.orgnortheastern.edu This type of CSP demonstrates good precision and selectivity, which is attributed to the microenvironment within the framework and the hydrophobic and hydrogen-bonding interactions between the analyte and the γ-CD-MOF. rsc.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase, leading to different retention times. For chiral aromatic alcohols separated on a γ-CD-MOF packed column, the elution order is typically R-enantiomers before S-enantiomers, indicating a stronger affinity of the CSP for the S-enantiomers. rsc.org

While specific application data for 2-(6-methoxy-2-naphthyl)-2-pentanol is not detailed in the reviewed literature, the successful separation of analogous chiral aromatic alcohols on γ-CD-MOF columns illustrates the method's applicability. The chromatographic parameters for the separation of several chiral aromatic alcohols using a γ-CD-MOF column are presented below.

Table 1: HPLC Separation of Chiral Aromatic Alcohols on a γ-CD MOF Packed Column

Racemic Aromatic Alcohol k'₁ (R) k'₂ (S) Selectivity (α) Resolution (Rs)
(R,S)-1-Phenylethanol 1.17 1.33 1.14 1.57
(R,S)-1-Phenyl-1-propanol 1.53 1.83 1.20 2.08
(R,S)-1-(4-Methylphenyl)ethanol 1.45 1.66 1.14 1.61
(R,S)-1-(4-Methoxyphenyl)ethanol 1.42 1.62 1.14 1.54
(R,S)-1-(4-Chlorophenyl)ethanol 2.11 2.45 1.16 1.83
(R,S)-1-(4-Bromophenyl)ethanol 2.49 2.93 1.18 1.95

Data sourced from a study on γ-Cyclodextrin metal–organic frameworks. rsc.org The mobile phase composition is a critical factor in achieving optimal separation. rsc.orgrsc.org

Gas chromatography (GC) employing a chiral stationary phase (CSP) is another effective method for enantiomer separation. sigmaaldrich.com Cyclodextrin (B1172386) derivatives are commonly used as chiral selectors in GC columns. sigmaaldrich.comgcms.cz These cyclic oligosaccharides possess a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior, allowing for chiral recognition based on inclusion complexation and interactions with the hydroxyl groups at the rim. researchgate.netsigmaaldrich.com

For GC applications, the native cyclodextrins are derivatized to enhance their enantioselectivity and thermal stability. sigmaaldrich.comresearchgate.net The hydroxyl groups can be modified with various functional groups, leading to a wide range of CSPs with complementary selectivities. sigmaaldrich.com For instance, trifluoroacetylated γ-cyclodextrin (Astec CHIRALDEX G-TA) is known to separate a broad range of enantiomers, including alcohols and amines. sigmaaldrich.com The choice of the specific cyclodextrin derivative and the operating conditions are crucial for achieving successful enantioseparation.

The separation of enantiomers of chiral alcohols by GC with cyclodextrin-based CSPs is a well-established technique. The analyte interacts with the chiral selector, forming temporary diastereomeric associates, which allows for their separation. Although direct examples for this compound are not prevalent, the extensive use of these columns for other chiral alcohols suggests their suitability.

Table 2: Examples of Commercial Chiral GC Columns based on Cyclodextrin Derivatives

Column Name Chiral Selector Typical Applications
Astec CHIRALDEX G-TA 2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin Broad selectivity for alcohols, diols, amines (as acyl derivatives), amino acids, lactones. sigmaaldrich.com
Astec CHIRALDEX G-PN 2,6-di-O-pentyl-3-propionyl-γ-cyclodextrin Similar to G-TA, with higher selectivity for certain amines, lactones, and epoxides. sigmaaldrich.com
Supelco β-DEX 120 20% tert-butyldimethylsilyl-β-cyclodextrin in SPB-35 Ketones, esters, alcohols, acids, ethers, especially saturated analytes. sigmaaldrich.com

This table provides examples of commercially available columns and their general applications.

Pre-column derivatization is a strategy employed in chromatography to improve the analytical properties of a compound. This can involve enhancing detector response (e.g., by introducing a fluorophore for fluorescence detection) or improving chromatographic separation. nih.gov In the context of chiral analysis, derivatization can be used to introduce a functional group that interacts more strongly or selectively with the chiral stationary phase, thereby improving enantiomeric resolution.

For an alcohol like this compound, the hydroxyl group is a primary site for derivatization. It could be esterified or etherified with a chiral or achiral reagent. Derivatization with a chiral reagent converts the enantiomers into diastereomers, which can then often be separated on a standard achiral column. However, this requires a derivatizing agent of high enantiomeric purity.

Alternatively, derivatization with an achiral reagent can be used to enhance the interaction with a specific chiral stationary phase. For example, acylation of the alcohol can increase its interaction with certain cyclodextrin-based GC columns. sigmaaldrich.com A study on the analysis of aristolochic acids demonstrated a pre-column derivatization method where a nitro group was reduced to create a highly fluorescent compound, significantly lowering the detection limits in HPLC-fluorescence detection. nih.gov A similar principle could be applied to enhance the detectability or separability of this compound and its enantiomers. The conditions for such a derivatization, including reaction time, temperature, and reagent concentration, would need to be optimized for the specific analyte and analytical system. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
(R,S)-1-Phenylethanol
(R,S)-1-Phenyl-1-propanol
(R,S)-1-(4-Methylphenyl)ethanol
(R,S)-1-(4-Methoxyphenyl)ethanol
(R,S)-1-(4-Chlorophenyl)ethanol
(R,S)-1-(4-Bromophenyl)ethanol

Chemical Reactions and Mechanistic Investigations

Reactions Involving the Naphthyl Moiety

The naphthalene (B1677914) ring system in the molecule is activated towards electrophilic substitution by the electron-donating methoxy (B1213986) group.

The regiochemical outcome of electrophilic aromatic substitution on the 2-methoxynaphthalene (B124790) ring is complex and influenced by both electronic and steric factors. The methoxy group at the 6-position is an activating, ortho-para directing group. The bulky alkyl substituent at the 2-position is deactivating and also exerts significant steric hindrance.

In the substitution of naphthalene derivatives, the 1-position is generally the most reactive (kinetic control). libretexts.org However, reaction conditions can alter the product distribution. For instance, in the Friedel-Crafts acylation of 2-methoxynaphthalene, using carbon disulfide as a solvent favors substitution at the 1-position, while using nitrobenzene (B124822) leads to the 6-acetyl derivative as the major product. orgsyn.org

For 2-(6-Methoxy-2-naphthyl)-2-pentanol, the directing effects are as follows:

The 6-Methoxy Group: Activates the ring and directs incoming electrophiles primarily to the 5 and 7 positions (ortho) and the 4-position (para, though less favored in naphthalenes).

The 2-Alkyl Group: This bulky group sterically hinders attack at the adjacent 1 and 3 positions.

Therefore, electrophilic attack is most likely to occur on the substituted ring at the 5-position, which is ortho to the activating methoxy group and avoids the steric bulk of the pentanol (B124592) side chain.

ReactionReagentLikely Position of SubstitutionRationale
NitrationHNO₃/H₂SO₄5-positionOrtho to activating -OCH₃ group, sterically accessible.
HalogenationBr₂/FeBr₃5-positionOrtho to activating -OCH₃ group, sterically accessible.
Friedel-Crafts AcylationRCOCl/AlCl₃5-positionStrong directing effect of the -OCH₃ group to the ortho position. stackexchange.comechemi.com
SulfonationSO₃/H₂SO₄5- or 7-positionSensitive to temperature and reaction time, potentially leading to a mixture of isomers. libretexts.org

The methoxy group itself can undergo transformation. Cleavage of the methyl ether to yield the corresponding phenol, 6-hydroxy-2-(2-pentanol)naphthalene, can be achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃).

Furthermore, other functional groups can be introduced onto the naphthalene ring and subsequently transformed. For example, a nitro group introduced via electrophilic substitution could be reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation. This amino group could then undergo diazotization to form a diazonium salt, a versatile intermediate for introducing a wide variety of other functional groups. utexas.edu This strategy is analogous to synthetic routes used for related compounds like Naproxen. google.comgoogle.com

Mechanistic Pathways of Key Transformations

The reactivity of compounds containing the 6-methoxy-2-naphthyl group is diverse, encompassing catalytic hydrogenations, conversions of functional groups, and unique photochemical reactions. Understanding these pathways is crucial for the synthesis and application of these molecules.

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids to produce valuable chiral compounds like the non-steroidal anti-inflammatory drug (NSAID) Naproxen is a prime example of a well-studied catalytic cycle involving the 6-methoxy-2-naphthyl moiety.

The hydrogenation of 2-(6′-methoxy-2′-naphthyl)acrylic acid to (S)-Naproxen is efficiently catalyzed by complexes of ruthenium and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The proposed catalytic cycle begins with the formation of a catalytically active species, a substrate-containing bis(carboxylato)ruthenium complex. This active species then heterolytically splits molecular hydrogen (H₂) to form a metal hydride, which is the turnover-limiting step of the reaction. researchgate.net

Another relevant mechanistic pathway is the rhodium(III)-catalyzed atroposelective C–H cyanation. This reaction starts with the coordination of the Rh(III) complex with the substrate, followed by a carboxylate-assisted concerted metalation-deprotonation to form a five-membered rhodacycle intermediate. acs.org A cyanation reagent then coordinates with this intermediate, leading to the formation of a seven-membered rhodacycle intermediate via insertion into the cyano moiety. acs.org

The synthesis of compounds containing the 6-methoxy-2-naphthyl group often proceeds through several key intermediates. For instance, in one synthetic route towards 2-(6-methoxy-2-naphthyl)propionic acid, 2-(6-methoxy-2-naphthyl)-1-propylene oxide serves as a crucial epoxide intermediate. google.com This epoxide can be rearranged to form the corresponding 2-(6-methoxy-2-naphthyl)propionaldehyde. google.com This transformation can be achieved by heating the epoxide, either with or without a catalyst. In the presence of a Lewis acid catalyst, the reaction can proceed at significantly lower temperatures (0° to 30° C). google.com

In the Rh(III)-catalyzed C-H cyanation reactions, the formation of a five-membered rhodacycle intermediate is a critical step. acs.org The stereochemistry and yield of the final product can be influenced by steric hindrance that interferes with the formation of this key intermediate. acs.org

Kinetic studies on the asymmetric hydrogenation of 2-(6′-methoxy-2′-naphthyl)acrylic acid using a Ruthenium-BINAP catalyst in methanol (B129727) have provided valuable insights into the reaction dynamics. The rate law for this hydrogenation under near-ambient conditions is described by the following equation:

rate = k_obs [Ru]_t [substrate][H₂] / [substrate]₀

This rate law indicates that the reaction rate is dependent on the total ruthenium concentration, the substrate concentration, and the concentration of molecular hydrogen. researchgate.net Research has shown that the concentration of molecular hydrogen in the liquid phase, rather than the gas phase pressure, is the key kinetic parameter affecting enantioselectivity. researchgate.net Furthermore, the water content in the reaction medium significantly impacts both the activity and enantioselectivity of the catalyst. For a supported aqueous-phase catalyst (SAP-Ru-BINAP-4SO₃Na), maximum activity and enantiomeric excess are achieved when water-saturated ethyl acetate (B1210297) is used to hydrate (B1144303) the catalyst. researchgate.net

Catalyst SystemSolvent SystemInitial Turnover Frequency (hr⁻¹)Enantiomeric Excess (e.e.)Conditions
SAP-Ru-BINAP-4SO₃NaWater-saturated ethyl acetate18.270.0%Room temperature, ~1350 psig H₂
Ru-BINAP-4SO₃NaHomogeneous (methanol)131Not specifiedSimilar to above
Ru-BINAP-4SO₃NaTwo-phase (water-ethyl acetate)0.34Not specifiedSimilar to above

Table 1: Kinetic data for the asymmetric hydrogenation of 2-(6′-methoxy-2′-naphthyl)acrylic acid under various conditions. researchgate.net

The 6-methoxy-2-naphthyl moiety is photoactive, a property that has been studied in detail for 6-methoxy-2-naphthylacetic acid (6-MNAA), the active metabolite of the phototoxic NSAID Nabumetone (B1676900). nih.gov Upon irradiation, 6-MNAA undergoes photodecarboxylation in both aqueous and organic solvents. nih.gov

Mechanistic studies have revealed a novel pathway for this photodegradation. Evidence from steady-state and time-resolved fluorescence experiments, along with laser flash photolysis, points to the involvement of the excited singlet state. nih.gov This excited state interacts with molecular oxygen, leading to the generation of a naphthalene radical cation before the decarboxylation step. nih.gov This is a departure from previously accepted photodegradation pathways for similar molecules. The triplet state is not involved in the formation of this radical cation. nih.gov The presence of an electron acceptor like carbon tetrachloride (CCl₄) can act as an efficient singlet state quencher, which enhances the formation of the radical cation and increases the yield of the major oxidative decarboxylation product, 6-methoxy-2-naphthaldehyde. nih.gov

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the local electronic structure. For 2-(6-Methoxy-2-naphthyl)-2-pentanol, the spectrum would be expected to show distinct signals for the aromatic protons of the methoxynaphthalene ring system, the methylene (B1212753) and methyl protons of the pentyl group, the methoxy (B1213986) protons, and the hydroxyl proton.

While specific experimental data for this compound is not publicly available, a hypothetical ¹H NMR data table based on the analysis of structurally similar compounds is presented below.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Naphthyl-H7.10 - 7.80Multiplet6H
Methoxy (-OCH₃)~3.90Singlet3H
Hydroxyl (-OH)VariableSinglet (broad)1H
Methylene (-CH₂-)1.50 - 2.00Multiplet4H
Methyl (-CH₃)0.80 - 1.00Triplet3H
Tertiary Methyl (-C-CH₃)~1.50Singlet3H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. This technique is crucial for confirming the presence of all carbon atoms and identifying the type of carbon (methyl, methylene, methine, or quaternary).

A predicted ¹³C NMR data table for this compound is provided below, based on established chemical shift values for similar structural motifs.

Carbon Assignment Expected Chemical Shift (ppm)
Quaternary Naphthyl (C-O)~157
Quaternary Naphthyl130 - 135
Methine Naphthyl (CH)105 - 130
Quaternary Naphthyl (C-C)~125
Tertiary Alcohol Carbon (C-OH)70 - 80
Methoxy Carbon (-OCH₃)~55
Methylene Carbons (-CH₂-)20 - 45
Methyl Carbon (-CH₃)~14
Tertiary Methyl Carbon (-C-CH₃)~25

Advanced NMR Techniques for Stereochemical Assignment (e.g., 2D NMR, NOESY)

Given that this compound is a chiral molecule, containing a stereocenter at the tertiary alcohol carbon, advanced NMR techniques are essential for determining its three-dimensional structure. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons.

Of particular importance for stereochemical assignment is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. acdlabs.comyoutube.comlibretexts.org NOESY reveals through-space interactions between protons that are in close proximity, typically within 5 Å. youtube.com By observing cross-peaks between specific protons in the NOESY spectrum, the relative stereochemistry of the molecule can be determined. For instance, correlations between the protons of the pentyl group and the naphthyl ring would help to define the preferred conformation around the chiral center.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. The exact mass of this compound (C₁₆H₂₀O₂) can be calculated and compared with the experimentally determined value from HRMS.

Property Value
Molecular FormulaC₁₆H₂₀O₂
Calculated Exact Mass252.14633

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of a volatile compound like this compound and can aid in its identification.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" of the molecule. The fragmentation pattern of this compound would be expected to show characteristic fragments corresponding to the loss of water, the pentyl group, and cleavage of the naphthyl ring system.

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS)

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) is a powerful analytical technique for the separation, identification, and structural elucidation of compounds in complex mixtures. In the context of this compound, this method provides high-resolution mass accuracy for determining its elemental composition and tandem mass spectrometry (MS/MS) capabilities for detailed structural fragmentation analysis.

The analysis would begin with the separation of the compound from a sample matrix using liquid chromatography. Following separation, the analyte is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates protonated molecules, [M+H]⁺, in positive ion mode. The high-resolution QTOF analyzer then measures the mass-to-charge ratio (m/z) of the precursor ion with high accuracy, allowing for the determination of its elemental formula (C₁₆H₂₀O₂).

For structural confirmation, MS/MS experiments are performed. The precursor ion of this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break into characteristic fragment ions. The fragmentation pattern provides a fingerprint for the molecule's structure. Although specific MS/MS data for this compound is not widely published, the fragmentation can be predicted based on its structure and data from related nabumetone (B1676900) metabolites. upce.cz

Key Fragmentation Pathways:

Loss of Water: A neutral loss of water (H₂O, 18 Da) from the tertiary alcohol group is a highly probable initial fragmentation step.

Naphthyl Group Fragmentation: Subsequent fragmentation would likely involve the stable 6-methoxynaphthalene moiety.

The resulting product ions are analyzed by the TOF detector, providing a detailed MS/MS spectrum that confirms the identity of the compound. This technique is crucial in metabolic studies for identifying novel metabolites of drugs like nabumetone. upce.cz

Table 1: Predicted LC-ESI-QTOF-MS/MS Data for this compound

Parameter Predicted Value Description
Molecular Formula C₁₆H₂₀O₂ ---
Exact Mass 256.1463 Monoisotopic mass of the neutral molecule.
[M+H]⁺ Precursor Ion 257.1536 Protonated molecule observed in positive ESI mode.
Major Fragment Ion 1 239.1430 Corresponds to the loss of H₂O ([M+H-H₂O]⁺).
Major Fragment Ion 2 171.0804 Corresponds to a key fragment of the methoxynaphthyl structure.

| Major Fragment Ion 3 | 157.0648 | Corresponds to the naphthyl ethyl cation after loss of methoxy group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its alcohol, ether, aromatic, and alkyl components.

Expected IR Absorption Bands:

O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group of the tertiary alcohol.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the naphthyl ring typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the pentyl and methyl groups will show strong absorptions just below 3000 cm⁻¹ (e.g., 2970-2850 cm⁻¹).

C=C Stretch (Aromatic): Medium to weak absorptions in the 1650-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the naphthalene (B1677914) ring system.

C-O Stretch: Two distinct C-O stretching bands are anticipated. The C-O stretch of the tertiary alcohol will appear in the 1200-1100 cm⁻¹ range. The aryl-alkyl ether C-O stretch (from the methoxy group) will produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Alcohol (-OH) O-H Stretch 3600 - 3200 Strong, Broad
Aromatic Ring C-H Stretch 3100 - 3000 Medium
Alkyl Groups (-CH₃, -CH₂) C-H Stretch 2970 - 2850 Strong
Aromatic Ring C=C Stretch 1650 - 1450 Medium-Weak
Aryl Ether (-O-CH₃) C-O Stretch (Asymmetric) ~1250 Strong
Tertiary Alcohol (C-OH) C-O Stretch ~1150 Medium-Strong

| Aryl Ether (-O-CH₃) | C-O Stretch (Symmetric) | ~1040 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is dominated by the 6-methoxynaphthalene chromophore.

Studies on nabumetone and its metabolites have shown that modifications to the aliphatic side chain, such as the introduction of a hydroxyl group, have a negligible effect on the UV absorption profile. upce.cz The spectrum is characterized by multiple absorption bands typical of substituted naphthalenes, corresponding to π→π* transitions. An auxochromic hydroxy group attached directly to the naphthalene ring would cause a noticeable bathochromic (red) shift, but since the alcohol in this compound is on the side chain, no such shift is expected. upce.cz

The spectrum would closely resemble that of nabumetone or its primary metabolite, 6-MNA.

Table 3: Expected UV-Vis Absorption Maxima for this compound in Methanol (B129727)

Wavelength (λmax) Molar Absorptivity (ε) Transition Type
~215 nm High π→π*
~230 nm High π→π*
~270 nm Medium π→π*
~320 nm Low π→π* (n→π* overlap)

| ~335 nm | Low | π→π* (n→π* overlap) |

X-Ray Crystallography for Solid-State Structure and Absolute Configuration

For a chiral molecule like this compound, which contains a stereocenter at the C2 position of the pentanol (B124592) chain, X-ray analysis of a single crystal of one enantiomer allows for the determination of its absolute configuration (R or S). This is often achieved using anomalous dispersion effects, known as the Flack method.

While specific crystallographic data for this compound are not available in the surveyed literature, the technique would provide invaluable information if a suitable single crystal could be grown. The analysis of a related nabumetone metabolite, (+)-4-(6-methoxy-2-naphthyl)butan-2-ol, has been performed using NMR spectroscopy after derivatization to determine its absolute configuration, highlighting the importance of stereochemical assignment in this class of compounds. nih.gov

Table 4: Information Obtainable from X-Ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal lattice.
Space Group The symmetry elements present in the crystal structure.
Atomic Coordinates The precise (x, y, z) position of every atom in the molecule.
Bond Lengths & Angles Exact geometric parameters of the molecular structure.
Conformation The spatial arrangement of atoms (e.g., torsion angles).
Absolute Configuration The absolute stereochemistry (R/S) at the chiral center.

| Intermolecular Interactions | Details on hydrogen bonding and packing in the solid state. |

Advanced Optical Spectroscopic Techniques for Chiral Recognition

The 6-methoxynaphthalene moiety in this compound is inherently fluorescent. Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can be used for its sensitive detection. The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band.

For chiral recognition, fluorescence spectroscopy can be employed in several ways:

Chiral Quenchers: The fluorescence of the enantiomers of this compound may be quenched at different rates by a chiral quenching agent. This differential quenching can be used to determine the enantiomeric excess of a sample.

Chiral Solvents or Additives: Recording the fluorescence spectrum in a chiral solvent or in the presence of a chiral complexing agent (e.g., cyclodextrins) can lead to diastereomeric interactions that result in distinguishable spectra for the R and S enantiomers.

Methodologies using time-resolved fluorescence have been developed for the simultaneous determination of nabumetone and its metabolite 6-MNA, demonstrating the utility of fluorescence for analyzing these compounds. researchgate.netnih.gov These approaches are highly sensitive and can be adapted for chiral discrimination. nih.gov

Laser flash photolysis is a powerful technique for studying the properties and kinetics of short-lived excited states, such as triplet states and radicals, which are formed upon photoexcitation. For this compound, this method would provide insight into the photophysical behavior of the 6-methoxynaphthalene chromophore.

Upon excitation with a short laser pulse, the molecule is promoted to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. Laser flash photolysis allows for the direct observation of the triplet-triplet absorption spectrum and the measurement of the triplet state lifetime and quantum yield.

This information is crucial for understanding potential photochemical reactions, energy transfer processes, and the interaction of the excited molecule with its environment. While no specific laser flash photolysis studies on this compound were found, this technique remains a key tool for characterizing the fundamental photophysics of aromatic molecules.

Hole-burning Spectroscopy and IR Fluorescence Dip Spectroscopy for Molecular Cluster Analysis

Extensive research has been conducted on the application of advanced spectroscopic techniques to elucidate the intricate molecular structures and dynamics of various compounds. However, a comprehensive search of scientific literature and databases reveals a notable absence of specific studies employing hole-burning spectroscopy and IR fluorescence dip spectroscopy for the molecular cluster analysis of This compound .

While these sophisticated methods have been successfully utilized to investigate related aromatic molecules and their clusters, providing detailed insights into their electronic and vibrational properties, there is currently no publicly available research or data detailing the application of these specific techniques to this compound.

Hole-burning spectroscopy, a high-resolution technique, is instrumental in resolving homogeneously broadened spectral lines within a broader inhomogeneously broadened absorption band. This allows for the precise characterization of the local environment of a chromophore. Similarly, IR fluorescence dip spectroscopy is a powerful double-resonance method that provides vibrational spectra of size-selected molecular clusters in both their ground and electronically excited states.

The lack of published data for this compound using these methods means that detailed research findings and corresponding data tables on its molecular cluster analysis via these specific spectroscopic avenues cannot be presented. Further experimental investigation would be required to generate the data necessary for such an analysis.

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in understanding the behavior of molecules at the atomic and electronic levels. These methods would be invaluable in characterizing the properties of 2-(6-Methoxy-2-naphthyl)-2-pentanol.

Density Functional Theory (DFT) Studies of Structure, Energetics, and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method that can predict a variety of molecular properties. For this compound, DFT studies would provide insights into its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations could also determine the molecule's electronic properties, such as the distribution of electron density and the energies of its molecular orbitals.

Furthermore, DFT can be employed to investigate the energetics of the molecule, including its stability and the relative energies of different conformations. By mapping the potential energy surface, researchers can identify the most stable geometric arrangements of the atoms. In the context of chemical reactions, DFT is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and predicting the structures of transition states.

Despite the utility of this method, no specific DFT studies on the structure, energetics, or reaction mechanisms of this compound have been found in the surveyed literature.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their high accuracy, though they can be computationally expensive. For a molecule like this compound, ab initio calculations would offer a rigorous approach to determining its electronic structure and energy.

Different levels of ab initio theory exist, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and coupled-cluster (CC) theory, each offering a different balance of accuracy and computational cost. These methods could provide benchmark data for the geometric and electronic properties of this compound. However, a comprehensive search of scientific databases did not yield any published ab initio studies for this specific compound.

Prediction of Spectroscopic Parameters from Computational Models

Computational models are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule.

Vibrational Frequency Calculations and Zero-Point Energies

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule. These calculated frequencies correspond to the various vibrational modes of the molecule, such as the stretching and bending of chemical bonds. The resulting theoretical vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

From these calculations, the zero-point energy (ZPE) of the molecule can also be determined. The ZPE is the lowest possible energy that a quantum mechanical system may have and is a crucial component in the accurate calculation of thermochemical properties. At present, there are no published vibrational frequency calculations or reported zero-point energies for this compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods can predict the NMR chemical shifts (¹H and ¹³C) for a given molecule. These predictions are based on the calculated electronic environment of each nucleus.

By comparing the predicted NMR spectrum with an experimental one, it is possible to confirm the assigned structure of the molecule. This can be particularly useful for complex molecules with overlapping signals in their experimental spectra. Unfortunately, no computational studies predicting the NMR chemical shifts for this compound are currently available in the public domain.

Chiral Recognition and Self-Association Studies at a Molecular Level

Given that this compound possesses a chiral center, computational studies could provide significant insights into its stereochemical properties. Molecular modeling techniques can be used to investigate how the different enantiomers of this compound might interact with other chiral molecules, a process known as chiral recognition.

These studies often involve calculating the interaction energies between the chiral molecule and a chiral selector to understand the basis of enantiomeric separation in chromatography or other chiral resolution techniques. Additionally, computational methods can be used to explore the potential for self-association, where molecules of the same kind interact with each other to form dimers or larger aggregates. Such studies can reveal the non-covalent interactions, such as hydrogen bonding and π-stacking, that govern these phenomena.

While studies on similar naphthalene (B1677914) derivatives have explored chiral recognition, no such computational investigations have been specifically reported for this compound.

Reaction Pathway and Transition State Analysis

The formation of this compound, a tertiary alcohol, is theoretically achieved through the nucleophilic addition of a propyl Grignard reagent to the carbonyl group of 2-acetyl-6-methoxynaphthalene (B28280). Computational studies, primarily using Density Functional Theory (DFT), have elucidated the intricate mechanisms of Grignard reactions with ketones, providing a framework for understanding the reaction pathway and the nature of the transition states involved in the synthesis of this specific compound.

The reaction mechanism for the addition of Grignard reagents to carbonyl compounds is complex and can be influenced by factors such as the nature of the reactants, the solvent, and the aggregation state of the Grignard reagent. nih.govacs.org Theoretical models have primarily focused on two competing pathways: a polar, concerted mechanism and a stepwise single electron transfer (SET) mechanism. nih.govorganic-chemistry.org

For aromatic ketones like 2-acetyl-6-methoxynaphthalene, there can be a competition between the polar and SET pathways. acs.org The polar mechanism is generally favored and proceeds through a coordinated transition state. nih.govwikipedia.org In this pathway, the carbon atom bound to magnesium in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. wikipedia.org

Computational studies on analogous systems, such as the reaction of methylmagnesium chloride with formaldehyde (B43269) or acetone, have provided significant insights. nih.govacs.org These studies suggest that the Grignard reagent often exists as a dimer in ether solvents. nih.govacs.org The reaction can proceed through a path where the ketone coordinates to one of the magnesium atoms in the dimeric Grignard reagent. nih.gov

The transition state for the nucleophilic addition typically involves a cyclic, six-membered ring structure. wikipedia.orgbyjus.com In this arrangement, the magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen atom, while the nucleophilic alkyl group is delivered to the carbonyl carbon. This concerted process involves the simultaneous formation of the new carbon-carbon bond and the oxygen-magnesium bond. nih.gov DFT calculations have been employed to model the geometry and energetics of these transition states. nih.govnih.gov

The alternative single electron transfer (SET) mechanism becomes more prominent with sterically hindered ketones or when the Grignard reagent is bulky. nih.govorganic-chemistry.org This pathway involves the transfer of an electron from the Grignard reagent to the ketone, forming a ketyl radical anion and a radical cation of the Grignard reagent. nih.gov These radical intermediates then recombine to form the product. For aromatic ketones, the potential for a SET mechanism exists due to the stability of the resulting radical intermediates. acs.org However, for less sterically hindered ketones, the polar mechanism is generally considered the major pathway.

The table below summarizes the key findings from theoretical and computational studies on the Grignard reaction relevant to the formation of this compound.

ParameterDescriptionKey Findings from Computational Studies
Reaction Type Nucleophilic addition of a Grignard reagent to a ketone.The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon.
Competing Pathways Polar (concerted) vs. Single Electron Transfer (SET) (stepwise).The polar mechanism is generally favored, but the SET pathway can compete, especially with sterically hindered substrates and aromatic ketones. nih.govacs.orgorganic-chemistry.org
Grignard Reagent State Monomeric vs. Dimeric/Aggregated form in solution.Grignard reagents often exist as dimers or higher aggregates in ether solvents, and these aggregates can be the reactive species. nih.govacs.org
Transition State (Polar) Geometry and key interactions.A cyclic, six-membered ring structure is widely proposed, involving coordination of the Mg atom to the carbonyl oxygen. wikipedia.orgbyjus.com
Computational Method Theoretical approach for studying the mechanism.Density Functional Theory (DFT), often with methods like B3LYP, is commonly used to model the reaction pathway and transition states. nih.govnih.gov
Activation Energy Energy barrier for the reaction.The dimeric reaction path is suggested to have a lower activation barrier compared to the monomeric path. acs.org

In the specific case of the synthesis of this compound, the reaction would involve the attack of a propylmagnesium halide on 2-acetyl-6-methoxynaphthalene. The reaction pathway would likely proceed through a polar, six-membered transition state, leading to the formation of a magnesium alkoxide intermediate, which upon acidic workup yields the final tertiary alcohol.

Chemical Derivatives and Structure Reactivity Relationships

Synthesis of Chemically Modified Derivatives of 2-(6-Methoxy-2-naphthyl)-2-pentanol

The synthesis of derivatives from the parent compound, this compound, primarily involves reactions targeting its key functional groups: the tertiary hydroxyl group and the aromatic naphthalene (B1677914) ring system.

Ether and Ester Derivatives

The formation of ether and ester derivatives from this compound involves the reaction of the tertiary hydroxyl group. However, the steric hindrance around this tertiary carbinol center presents a significant challenge.

Esterification: Direct esterification of tertiary alcohols with carboxylic acids is often inefficient due to the steric hindrance and the propensity for elimination reactions, leading to the formation of alkenes. More effective methods for synthesizing esters of tertiary alcohols typically involve the use of more reactive acylating agents. For instance, the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base can yield the corresponding ester.

A general approach for the esterification of a tertiary alcohol like this compound would be the use of an acyl chloride, such as acetyl chloride, in the presence of a tertiary amine base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride byproduct.

Table 1: Potential Reagents for Esterification of this compound

Acylating AgentBasePotential Product
Acetyl chloridePyridine2-(6-Methoxy-2-naphthyl)-2-pentyl acetate (B1210297)
Benzoyl chlorideTriethylamine2-(6-Methoxy-2-naphthyl)-2-pentyl benzoate
Acetic anhydride4-Dimethylaminopyridine (DMAP)2-(6-Methoxy-2-naphthyl)-2-pentyl acetate

Etherification: The synthesis of ethers from tertiary alcohols also requires specific strategies to overcome the low reactivity of the hydroxyl group. The Williamson ether synthesis, a common method for preparing ethers, is generally not suitable for tertiary alcohols as the strong base required would favor elimination over substitution.

A more viable approach involves the formation of an alkoxide from the tertiary alcohol using a strong, non-nucleophilic base, followed by reaction with a primary alkyl halide. Alternatively, acid-catalyzed addition of the alcohol to an alkene can form an ether, although this method can be complicated by side reactions.

Analogues with Modified Alkyl Chains

Modification of the pentyl chain of this compound would necessitate a synthetic route starting from precursors other than 2-pentanone. By employing different ketones in the Grignard reaction with 2-bromo-6-methoxynaphthalene, a variety of analogues with different alkyl chains can be synthesized.

For example, using propanone would lead to the synthesis of 2-(6-methoxy-2-naphthyl)propan-2-ol, while using a cyclic ketone like cyclohexanone (B45756) would result in 1-(6-methoxy-2-naphthyl)cyclohexan-1-ol. These modifications allow for the exploration of how the size and shape of the alkyl substituent influence the compound's properties.

Table 2: Synthesis of Alkyl-Modified Analogues via Grignard Reaction

KetoneGrignard ReagentProduct
Propanone2-(6-Methoxynaphthyl)magnesium bromide2-(6-Methoxy-2-naphthyl)propan-2-ol
Butan-2-one2-(6-Methoxynaphthyl)magnesium bromide2-(6-Methoxy-2-naphthyl)butan-2-ol
Cyclohexanone2-(6-Methoxynaphthyl)magnesium bromide1-(6-Methoxy-2-naphthyl)cyclohexan-1-ol

Functionalization of the Naphthalene Ring System

The 6-methoxynaphthalene ring system is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. google.com The methoxy (B1213986) group at the 6-position is an activating, ortho-, para-directing group. The existing substituent at the 2-position will also influence the regioselectivity of further substitutions.

Common functionalization reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the naphthalene ring can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Bromination or chlorination can be carried out using elemental bromine or chlorine in the presence of a Lewis acid catalyst. For instance, bromination of 2-methoxynaphthalene (B124790) can yield 6-bromo-2-methoxynaphthalene. patsnap.com

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. For example, Friedel-Crafts acylation of 2-methoxynaphthalene is a key step in the synthesis of related compounds like naproxen. google.com

The precise position of substitution will depend on the reaction conditions and the directing effects of the existing substituents.

Structure-Reactivity Relationships Based on Structural Modifications

The chemical reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The interplay of electronic and steric factors governs their behavior in chemical reactions.

Impact of Substituents on Chemical Reactivity

Substituents on the naphthalene ring can significantly alter the reactivity of the entire molecule.

Electron-donating groups (EDGs) , such as the existing methoxy group, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The presence of additional EDGs would further enhance this reactivity.

Electron-withdrawing groups (EWGs) , such as a nitro group, would have the opposite effect, deactivating the ring towards electrophilic substitution and making it more susceptible to nucleophilic aromatic substitution under certain conditions.

The reactivity of the tertiary hydroxyl group can also be influenced by substituents on the naphthalene ring. Electron-withdrawing groups can increase the acidity of the hydroxyl proton, potentially facilitating its removal in certain reactions.

Steric and Electronic Effects in Naphthyl Alcohol Systems

The reactivity of this compound is a delicate balance of steric and electronic effects.

Steric Hindrance: The bulky pentyl group and the naphthalene ring create significant steric hindrance around the tertiary hydroxyl group. This steric congestion is a primary reason for the reduced reactivity of this functional group in reactions like esterification. rsc.orgworktribe.com Any modification that increases the bulk around the reaction center will further decrease the reaction rate.

Electronic Effects: The methoxy group at the 6-position exerts a significant electronic influence. As an electron-donating group, it increases the electron density of the naphthalene ring, particularly at the ortho and para positions, making these sites more reactive towards electrophiles. worktribe.com In reactions involving the hydroxyl group, the electronic nature of the naphthalene ring can stabilize or destabilize reaction intermediates. For example, the formation of a carbocation at the tertiary center during an SN1-type reaction would be stabilized by the electron-donating nature of the methoxy-substituted naphthalene ring.

A comprehensive understanding of these structure-reactivity relationships is crucial for designing new derivatives of this compound with desired chemical properties and for predicting their behavior in various chemical transformations.

Q & A

Q. What are the recommended synthetic methodologies for 2-(6-Methoxy-2-naphthyl)-2-pentanol, and how do experimental conditions influence yield?

A green electrochemical approach using CO₂ as a reagent and ionic liquids (ILs) as solvents has been proposed for structurally related naphthyl compounds. This method offers advantages such as mild reaction conditions, selectivity, and reduced environmental impact. Key parameters include electrode material, CO₂ pressure, and IL composition. For example, electrochemical carboxylation of precursors like 2-(1-chloroethyl)-6-methoxynaphthalene could be adapted for synthesizing the target compound . Traditional organic synthesis routes may involve Friedel-Crafts alkylation or Grignard reactions, requiring precise control of temperature, stoichiometry, and catalyst selection (e.g., Lewis acids like AlCl₃).

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • NMR Spectroscopy : Distinct peaks in the 1H^1H-NMR spectrum (e.g., δ 0.88 ppm for methyl groups in pentanol derivatives) help identify alkyl and aromatic protons. 13C^{13}C-NMR and DEPT experiments clarify carbon environments, particularly the methoxy and naphthyl groups .
  • X-ray Crystallography : Software like SHELX is critical for refining crystal structures. For example, SHELXL optimizes bond lengths and angles using high-resolution data, while SHELXD aids in solving phase problems for complex aromatic systems .

Q. What are the stability profiles of this compound under oxidative and thermal conditions?

Studies on pentanol isomers (e.g., 2-pentanol) reveal that oxidative stability depends on molecular structure and reaction conditions. Under high-pressure oxidation (0.10–0.75 MPa), flame speeds and decomposition pathways vary, with secondary alcohols like 2-pentanol showing slower degradation compared to primary isomers. Thermal stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in kinetic data for oxidation or decomposition reactions?

Conflicting kinetic data (e.g., laminar flame speeds of pentanol isomers under varying pressures) can be addressed through density functional theory (DFT) calculations and kinetic modeling. For example, Köhler et al. used molecular-beam mass spectrometry and kinetic models to explain speciation differences in pentanol oxidation. Software like CHEMKIN integrates experimental data with theoretical mechanisms to validate reaction pathways .

Q. What strategies optimize the isolation of this compound from complex reaction mixtures?

Chromatographic techniques, such as preparative HPLC with UV detection (λ = 254–280 nm for naphthyl absorbance), are effective. Reference standards like (6-Methoxy-2-naphthyl)acetic Acid (CAS 23981-47-7) can aid in method validation. Fractional crystallization using polar solvents (e.g., ethanol/water mixtures) may exploit solubility differences between the target compound and byproducts .

Q. How do steric and electronic effects of the naphthyl group influence reaction mechanisms in catalytic systems?

The bulky 6-methoxy-2-naphthyl group may hinder nucleophilic attack in SN₂ reactions but stabilize carbocation intermediates in SN₁ pathways. Computational studies using Gaussian or ORCA software can map electrostatic potential surfaces and transition states. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies electronic contributions .

Q. What in vitro models are suitable for assessing the toxicological profile of this compound?

Cell-based assays (e.g., HepG2 or HEK293 cells) evaluate cytotoxicity via MTT or resazurin assays. Ecotoxicological studies using Daphnia magna or algal species assess environmental impact. Regulatory guidelines (e.g., OECD 201/202) provide standardized protocols for acute and chronic toxicity testing .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting points)?

Contradictions often arise from impurities or measurement techniques. For example, melting points vary with crystallization solvents. Cross-validate data using multiple methods:

  • Solubility : Use shake-flask experiments with HPLC quantification.
  • Thermal Properties : Compare DSC results with literature values from peer-reviewed databases (e.g., PubChem) .

Q. What experimental designs minimize artifacts in NMR or mass spectrometry data?

  • NMR : Use deuterated solvents (e.g., CDCl₃) to avoid solvent peaks. Apply NOESY or ROESY to distinguish stereoisomers.
  • MS/MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) reduces fragmentation artifacts. Internal standards (e.g., 4-methyl-2-pentanol) improve quantification accuracy .

Methodological Resources

  • Crystallography : SHELX software suite for structure refinement .
  • Kinetic Modeling : CHEMKIN or Cantera for reaction mechanism validation .
  • Toxicity Testing : OECD guidelines for standardized assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.